cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride
CAS No.:
Cat. No.: VC16168096
Molecular Formula: C21H25ClN2O2
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClN2O2 |
|---|---|
| Molecular Weight | 372.9 g/mol |
| IUPAC Name | N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C21H24N2O2.ClH/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17-19,22,25H,12-14H2,1H3;1H/t17-,18+,19?; |
| Standard InChI Key | YHBAWCACDJQGDL-FMJRHHGGSA-N |
| Isomeric SMILES | CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
| Canonical SMILES | CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, cis-N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride, reflects its stereochemistry and functional groups. Its molecular formula is C21H25ClN2O2, with a molar mass of 372.9 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not publicly disclosed |
| PubChem CID | 11494491 |
| SMILES | CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
| InChIKey | YHBAWCACDJQGDL-FMJRHHGGSA-N |
The bicyclo[3.1.0]hexane system introduces significant ring strain, while the cis configuration at the bridgehead ensures optimal spatial alignment for target interactions .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically employs 1,3-dipolar cycloaddition (1,3-DC) reactions. For example, Deng et al. demonstrated that azomethine ylides react with cyclopropenes to form bicyclic scaffolds with high diastereoselectivity . In one protocol, protonated Ruhemann’s purple (PRP) serves as a stable dipole, reacting with cyclopropenes under mild conditions to yield bis-spirocyclic products in 72–78% yields .
A related approach involves quinolone functionalization. Reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with tert-butoxycarbonyl-protected 3-azabicyclo[3.1.0]hexane in dimethyl sulfoxide (DMSO) and triethylamine afforded a cycloadduct in 55% yield . This method highlights the utility of bicyclic amines as nucleophiles in SN2 displacements.
Stereochemical Considerations
Density functional theory (DFT) studies at the M11/cc-pVDZ level revealed that the 1,3-DC reaction proceeds via a concerted asynchronous mechanism, with the HOMO of the ylide interacting preferentially with the LUMO of the cyclopropene . The cis stereochemistry is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the tertiary amine.
Physicochemical Properties and Stability
Solubility and Ionization
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base. The pKa of the tertiary amine is estimated at 8.2–9.1, ensuring protonation under physiological conditions. LogP calculations predict moderate lipophilicity (clogP ≈ 2.8), balancing membrane permeability and solubility.
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